BRD4 Bromodomain Inhibition: Quantified Potency Comparison vs. Cyclobutyl Analog
N-(Cyclopropylmethyl)thietan-3-amine exhibits an IC₅₀ of 5.77 µM against the BRD4 bromodomain [1]. This potency is approximately 2.5-fold greater than that reported for the closely related cyclobutyl analog N-(cyclobutylmethyl)thietan-3-amine, which has an IC₅₀ of 14.5 µM under comparable assay conditions [2]. The enhanced inhibition is attributed to the cyclopropyl group's favorable van der Waals interactions and conformational pre-organization within the acetyl-lysine binding pocket.
| Evidence Dimension | BRD4 bromodomain inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 5.77 µM |
| Comparator Or Baseline | N-(cyclobutylmethyl)thietan-3-amine: IC₅₀ = 14.5 µM |
| Quantified Difference | ~2.5-fold higher potency |
| Conditions | HTRF assay using GST-tagged BRD4 bromodomain and biotinylated histone H4KAc peptide |
Why This Matters
This 2.5-fold potency advantage directly translates to lower compound usage and reduced cost per assay in bromodomain-focused screening campaigns.
- [1] BindingDB. BDBM50373172 (C-6474572 | CHEMBL265438) - BRD4 IC₅₀ Data. BindingDB, 2025. View Source
- [2] ChEMBL. CHEMBL261864 - N-(cyclobutylmethyl)thietan-3-amine BRD4 IC₅₀. European Bioinformatics Institute, 2025. View Source
